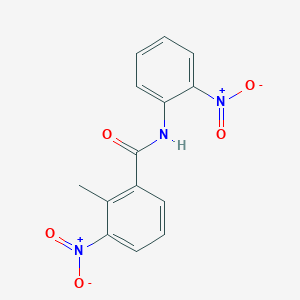

2-methyl-3-nitro-N-(2-nitrophenyl)benzamide

Description

Properties

Molecular Formula |

C14H11N3O5 |

|---|---|

Molecular Weight |

301.25 g/mol |

IUPAC Name |

2-methyl-3-nitro-N-(2-nitrophenyl)benzamide |

InChI |

InChI=1S/C14H11N3O5/c1-9-10(5-4-8-12(9)16(19)20)14(18)15-11-6-2-3-7-13(11)17(21)22/h2-8H,1H3,(H,15,18) |

InChI Key |

XCZJSKVBFNKPSI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=CC=C2[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-Methyl-3-Nitrobenzoyl Chloride

The acyl chloride intermediate is pivotal for subsequent amidation. 3-Nitro-o-xylene undergoes nitration and oxidation to yield 2-methyl-3-nitrobenzoic acid (II). Halogenation with thionyl chloride (SOCl₂) at reflux (2–6 hours) converts the acid to 2-methyl-3-nitrobenzoyl chloride (III) in 95–100% yield.

Reaction Conditions :

Amidation with 2-Nitroaniline

The acyl chloride reacts with 2-nitroaniline in anhydrous benzene under Friedel-Crafts conditions:

-

Catalyst : Aluminum chloride (AlCl₃, 2 eq.)

-

Solvent : Dry benzene

-

Reaction : Stir at room temperature (2.5 hours) → Reflux (2 hours) → Acidic workup.

-

Yield : 95% (crude), purified via distillation or recrystallization.

Product Characterization :

Dioxygen Oxidation of 3-Nitro-o-Xylene

One-Pot Oxidative Amidation

A patent (CN105130820B) describes a safer, scalable method using dioxygen instead of nitric acid:

-

Substrate : 3-Nitro-o-xylene

-

Solvent : o-Dichlorobenzene/n-caproic acid (2:1 ratio)

-

Catalyst : Co(OAc)₂, Mn(OAc)₂, and CBr₃CH₂Br (0.05–0.2 eq.)

-

Oxidant : O₂ or air (1.2–3 L/min)

-

Temperature : 90–100°C (18–24 hours)

Workup :

Advantages Over Traditional Nitration

-

Safety : Avoids explosive nitric acid.

-

Sustainability : O₂ replaces hazardous oxidants.

Multi-Step Synthesis via Benzophenone Intermediate

Friedel-Crafts Acylation

2-Methyl-3-nitrobenzoyl chloride reacts with benzene using AlCl₃ to form 2-methyl-3-nitrobenzophenone (IV):

Conditions :

Oxidation to 2-Benzoyl-6-Nitrobenzoic Acid

Benzophenone (IV) is oxidized with 20% HNO₃ at 145–155°C (20–24 hours) to yield 2-benzoyl-6-nitrobenzoic acid (V):

Cyclization to Anthraquinone Derivative

Acid (V) undergoes cyclization in concentrated H₂SO₄ (100–110°C, 1–3 hours) to form 1-nitroanthraquinone (VI):

Comparative Analysis of Methods

| Method | Yield | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Acyl Chloride Coupling | 95% | Reflux, AlCl₃ | High purity | Hazardous reagents (SOCl₂, AlCl₃) |

| Dioxygen Oxidation | 80% | 90–100°C, O₂ | Eco-friendly, scalable | Longer reaction time |

| Electrochemical | N/A | RT, mild conditions | Energy-efficient | Requires specialized equipment |

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

2-methyl-3-nitro-N-(2-nitrophenyl)benzamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products, depending on the reagents used.

Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or other chemical reducing agents.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-methyl-3-nitro-N-(2-nitrophenyl)benzamide has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-3-nitro-N-(2-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the amide group can form hydrogen bonds with other molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Substituent Position Effects :

- Nitro Groups : The 2-nitrophenyl substituent in the target compound introduces steric hindrance and electron-withdrawing effects, reducing solubility compared to analogs like N-(3-methylphenyl)-3-nitrobenzamide .

- Halogen vs. Methyl : Bromo substituents (e.g., 4-bromo derivatives) enhance intermolecular interactions (e.g., hydrogen bonding) compared to methyl groups, as seen in crystallographic studies .

- Methoxy Addition: The 4-methoxy group in 4MNB increases hydrogen-bonding capacity, improving crystal packing efficiency over the non-methoxy analog .

Spectroscopic and Crystallographic Data

Table 2: Spectroscopic and Crystallographic Comparisons

Key Findings :

- The target compound’s C=O bond length (1.23 Å) aligns with other benzamides, confirming resonance stabilization .

- Dihedral angles between aromatic rings (8.5°–9.1°) indicate restricted rotation due to nitro groups, influencing packing efficiency .

Electronic Properties and Bioactivity

- Antifungal Activity : 4-Bromo-N-(2-nitrophenyl)benzamide shows moderate antifungal effects, attributed to nitro group electron-withdrawing effects enhancing membrane interaction . In contrast, the target compound’s bioactivity remains unstudied.

Biological Activity

2-Methyl-3-nitro-N-(2-nitrophenyl)benzamide is a compound that has garnered attention due to its unique structural features and potential biological activities. The presence of multiple nitro groups and a benzamide moiety contributes to its reactivity and interactions with biological systems. This article explores the biological activity of this compound, highlighting its mechanisms, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 2-methyl-3-nitro-N-(2-nitrophenyl)benzamide is CHNO. The structure includes:

- A methyl group at the 2-position.

- Two nitro groups at the 3 and 2 positions of the phenyl ring.

- An amide functional group , which enhances its interaction with biological targets.

Mechanisms of Biological Activity

Research indicates that 2-methyl-3-nitro-N-(2-nitrophenyl)benzamide exhibits biological activity through several mechanisms:

1. Enzyme Inhibition

The compound has been shown to inhibit various enzymes, which may be crucial in therapeutic applications. For instance, it interacts with enzymes involved in metabolic pathways, potentially disrupting their function and leading to therapeutic effects against certain diseases.

2. Antiparasitic Activity

Studies have highlighted the compound's potential as an antiparasitic agent. It has been tested against kinetoplastid parasites, showing promising results in disrupting kinetoplast DNA (kDNA), which is essential for parasite survival. This mechanism involves displacing essential proteins from their DNA binding sites, leading to the death of the parasite .

3. Antimicrobial Properties

The nitro groups present in the structure play a significant role in antimicrobial activity. Research has indicated that compounds with nitro groups can exhibit potent activity against various bacterial strains, including Mycobacterium tuberculosis, where the presence of nitro groups is critical for efficacy .

Synthesis of 2-Methyl-3-Nitro-N-(2-Nitrophenyl)Benzamide

The synthesis typically involves multi-step processes starting from readily available precursors. The general synthetic route includes:

- Nitration of suitable aromatic compounds to introduce nitro groups.

- Formation of the amide by reacting the resulting nitrophenyl derivatives with appropriate amines.

Case Study 1: Antiparasitic Screening

In a study focusing on antiparasitic agents, 2-methyl-3-nitro-N-(2-nitrophenyl)benzamide was identified as a lead compound due to its ability to inhibit kDNA function in Trypanosoma brucei. The study demonstrated that oral administration led to significant reductions in parasitic load in infected mouse models .

Case Study 2: Antimicrobial Activity

A screening of various nitro-containing compounds revealed that 2-methyl-3-nitro-N-(2-nitrophenyl)benzamide exhibited an MIC value of 0.78 μM against M. tuberculosis. The study emphasized the importance of the nitro group in enhancing antimicrobial activity compared to other substituents .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Nitrophenyl derivatives | Contains nitro groups attached to phenyl rings | Commonly used in dye synthesis |

| Thienopyrazole derivatives | Similar core structure but different substituents | Distinct pharmacological profiles |

| N-(2-Nitrophenyl)acetamide | Similar nitrophenyl moiety | Different reactivity due to acetamide |

The unique combination of multiple nitro groups and a benzamide structure enhances the reactivity and biological activity of 2-methyl-3-nitro-N-(2-nitrophenyl)benzamide compared to other derivatives within its class.

Q & A

Q. How can synthesis parameters be optimized for 2-methyl-3-nitro-N-(2-nitrophenyl)benzamide to improve yield and purity?

- Methodological Answer: Synthesis optimization involves systematic variation of reaction conditions. For example, adjusting the molar ratio of precursors (e.g., 2-nitrophenylamine and nitrobenzoyl chloride derivatives) and controlling reaction temperature (e.g., 0–5°C for acyl chloride coupling) can minimize side reactions like hydrolysis. Solvent choice (e.g., dichloromethane or acetonitrile) and reaction time (e.g., 24–72 hours) are critical to ensure complete amide bond formation . Post-synthesis purification via crystallization (e.g., methanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) enhances purity.

Q. What spectroscopic techniques are most reliable for confirming the structure of 2-methyl-3-nitro-N-(2-nitrophenyl)benzamide?

- Methodological Answer: A combination of 1H/13C NMR and FT-IR is essential.

- 1H NMR : Look for distinct signals: (i) aromatic protons (δ 7.5–8.5 ppm), (ii) methyl group (δ 2.0–2.5 ppm), and (iii) amide NH (δ 10–11 ppm, broad).

- 13C NMR : Confirm carbonyl (C=O, δ 165–170 ppm) and nitro group carbons (δ 140–150 ppm).

- FT-IR : Amide C=O stretch (~1650 cm⁻¹) and nitro group asymmetric/symmetric stretches (~1520 and ~1350 cm⁻¹).

X-ray crystallography (as in ) provides definitive structural validation by resolving bond angles and torsion angles .

Q. How can researchers design experiments to assess the stability of 2-methyl-3-nitro-N-(2-nitrophenyl)benzamide under varying pH and temperature conditions?

- Methodological Answer: Conduct accelerated stability studies:

- pH Stability : Prepare buffered solutions (pH 1–12), incubate the compound at 37°C, and monitor degradation via HPLC at intervals (0, 24, 48 hours).

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures. Differential scanning calorimetry (DSC) identifies phase transitions.

- Light Sensitivity : Expose samples to UV-Vis light (300–800 nm) and track photodegradation products using LC-MS .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data for nitrobenzamide derivatives, such as unexpected splitting in NMR or IR band shifts?

- Methodological Answer:

- Unexpected NMR Splitting : Investigate dynamic effects (e.g., restricted rotation of the nitro group) using variable-temperature NMR. Compare experimental data with DFT-calculated chemical shifts to identify conformational isomers .

- IR Band Shifts : Analyze hydrogen bonding or solvent interactions. For example, nitro group vibrations may shift in polar solvents due to solvation effects. Use computational tools (e.g., Gaussian) to model vibrational modes and compare with experimental spectra .

Q. How can computational methods predict the reactivity of 2-methyl-3-nitro-N-(2-nitrophenyl)benzamide in nucleophilic substitution or reduction reactions?

- Methodological Answer:

- DFT Calculations : Optimize the molecule’s geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO). A low LUMO energy (~-1.5 eV) indicates susceptibility to nucleophilic attack at the nitro group.

- Reduction Pathways : Simulate hydrogenation (e.g., H₂/Pd-C) using molecular dynamics to predict whether nitro groups reduce to amines preferentially over other functional groups .

Q. What experimental approaches validate the biological activity of nitrobenzamide derivatives like 2-methyl-3-nitro-N-(2-nitrophenyl)benzamide?

- Methodological Answer:

- Enzyme Inhibition Assays : Test against target enzymes (e.g., kinases or proteases) using fluorescence-based assays. For example, measure IC₅₀ values via dose-response curves.

- Cellular Studies : Evaluate cytotoxicity (MTT assay) and apoptosis induction (Annexin V/PI staining) in cancer cell lines. Compare with structurally similar compounds to establish structure-activity relationships (SAR) .

Q. How can researchers address discrepancies in crystallographic data versus computational models for nitrobenzamide derivatives?

- Methodological Answer:

- Overlay Analysis : Use software like Mercury to superimpose X-ray structures with DFT-optimized geometries. Quantify RMSD values to identify deviations (e.g., torsional angles of the nitro group).

- Electron Density Maps : Analyze residual density in crystallographic data to detect unresolved solvent molecules or disorder, which may explain mismatches with computational models .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing SAR data in nitrobenzamide derivatives?

- Methodological Answer:

- Multivariate Analysis : Apply principal component analysis (PCA) or partial least squares (PLS) regression to correlate substituent effects (e.g., nitro position, methyl groups) with biological activity.

- Machine Learning : Train random forest models on datasets of IC₅₀ values and molecular descriptors (e.g., logP, polar surface area) to predict activity for novel analogs .

Q. How should researchers design controls to validate the specificity of interactions between 2-methyl-3-nitro-N-(2-nitrophenyl)benzamide and biological targets?

- Methodological Answer:

- Negative Controls : Use structurally related but inactive analogs (e.g., nitro-to-amine derivatives) to confirm that observed effects are not due to non-specific binding.

- Competitive Binding Assays : Co-incubate the compound with a known inhibitor (e.g., ATP for kinase targets) and measure displacement using surface plasmon resonance (SPR) .

Synthesis and Reaction Mechanism

Q. What mechanistic insights explain the regioselectivity observed in the nitration of N-(2-nitrophenyl)benzamide derivatives?

- Methodological Answer:

- Electrophilic Aromatic Substitution : Nitration occurs preferentially at the meta position due to electron-withdrawing effects of the nitro and amide groups. Use Hammett σ constants to predict substituent effects; a σₚ value of +0.78 for the nitro group directs incoming NO₂⁺ to the meta site.

- Kinetic vs. Thermodynamic Control : Vary reaction temperature and nitric acid concentration to favor either meta (kinetic) or para (thermodynamic) products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.